molecular formula C8H7FN2O B108156 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- CAS No. 66367-11-1

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Cat. No. B108156
CAS RN: 66367-11-1
M. Wt: 166.15 g/mol
InChI Key: MKVHWJQPKMVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone is a chemical compound with the molecular formula C9H8FNO . It is a solid substance .


Synthesis Analysis

The synthesis of 7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone involves the reaction of 4-fluoro-2-nitroaniline with ethyl bromoacetate, yielding an intermediate compound. The nitro group in this intermediate is then reduced, which immediately results in the formation of the cyclized product .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone is characterized by a quinoxaline scaffold, which is an alternative to the cinnoline core . The compound has a molecular weight of 165.17 .


Physical And Chemical Properties Analysis

7-Fluoro-3,4-dihydro-2(1H)-Quinoxalinone is a solid substance . More detailed physical and chemical properties are not provided in the retrieved documents.

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have been studied for their potential in cancer treatment due to their anti-proliferative properties. They can interact with various cellular targets and disrupt cancer cell growth and proliferation. The specific compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one may be involved in the synthesis of novel drugs that can inhibit tumor growth or enhance the efficacy of existing chemotherapy agents .

Anti-Microbial Activity

These compounds exhibit significant anti-microbial activity, making them valuable in the development of new antibiotics. They can be effective against a range of bacteria and fungi, which is crucial given the rising concern over antibiotic resistance. Research into the anti-microbial properties of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one could lead to the discovery of new treatments for infectious diseases .

Anti-Convulsant Activity

Quinoxaline derivatives are also known for their anti-convulsant effects. They can modulate neurotransmitter systems in the brain, which may help in controlling seizures. This makes them potential candidates for the development of new anti-epileptic drugs. The specific effects of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one on seizure activity would be an interesting area for further research .

Anti-Tuberculosis Activity

Given the global health challenge posed by tuberculosis, there is a need for new therapeutic agents. Quinoxaline derivatives have shown promise in this field as well. They may inhibit the growth of Mycobacterium tuberculosis and could be used to develop new anti-tuberculosis drugs. The role of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one in this application is worth exploring .

Anti-Malarial Activity

Malaria remains a major cause of death in many parts of the world. Quinoxaline derivatives have been investigated for their potential to treat malaria. They may interfere with the life cycle of the malaria parasite, offering a possible new avenue for treatment. Research into the anti-malarial capabilities of 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one could contribute to this field .

Anti-Inflammatory Activity

The anti-inflammatory properties of quinoxaline derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate inflammatory pathways and reduce tissue damage. Investigating how 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one affects inflammation could lead to new therapies for conditions like arthritis .

Mechanism of Action

Target of Action

The compound 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a broad-spectrum herbicide . It is also known as flumioxazin . The primary target of this compound is the enzyme protoporphyrinogen oxidase (PPO), which plays a crucial role in the synthesis of chlorophyll .

Mode of Action

Flumioxazin acts by inhibiting the activity of PPO . This inhibition disrupts the synthesis of chlorophyll, which is essential for photosynthesis in plants . As a result, the plant cannot produce the energy it needs to grow and survive, leading to its death .

Biochemical Pathways

The inhibition of PPO by flumioxazin affects the heme and chlorophyll biosynthesis pathways . The disruption of these pathways leads to the accumulation of protoporphyrin IX, a photosensitizer . When exposed to light, this compound produces reactive oxygen species that cause lipid peroxidation, leading to irreversible damage to the cell membrane .

Pharmacokinetics

Flumioxazin has a low aqueous solubility and is relatively volatile . Based on its chemical properties, the risk of leaching to groundwater is low . It has a low mammalian toxicity but a high risk of bioconcentration .

Result of Action

The action of flumioxazin results in the wilting, necrosis, and chlorosis of plants within 24 hours of application . It controls annual and biennial broadleaf weeds and grasses . The product has residual activity lasting up to 100 days depending on conditions .

Action Environment

The activity of flumioxazin is light and oxygen-dependent . Treatment of soil with flumioxazin will cause susceptible emerging plants to turn necrotic and die shortly after exposure to sunlight . It is highly toxic to algae and aquatic plants, moderately toxic to earthworms, honeybees, fish, and aquatic invertebrates . Flumioxazin presents less risk to birds .

properties

IUPAC Name

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHWJQPKMVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

CAS RN

66367-11-1
Record name 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl N-(4-fluoro-2-nitrophenyl)glycinate (40 g, 175 mmol) in water (2000 mL) was heated to 90° C. Sodium dithionite (243.8 g, 1401 mmol) was added in portions. The resulting mixture was heated at 100° C. for 2 h, then allowed to cool. The solid was filtered off, washed with water and dried to give the product (13.75, 47%). Concentration of the liquor by evaporation to ˜700 mL gave a further precipitate which was filtered off, washed and dried as before to give more product (1.90 g: total yield 15.65 g, 54%).
Name
Methyl N-(4-fluoro-2-nitrophenyl)glycinate
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
243.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Iron powder (6.52 g, 116.8 mmol, 5.0 eq) is added at room temperature to a stirred solution of (4-fluoro-2-nitro-phenylamino)-acetic acid (6.85 g, 23.4 mmol, 1.0 eq) in glacial acetic acid (40 mL). The resulting suspension is heated at 90° C. for 3 hours, then cooled to room temperature, diluted with ethyl acetate (40 mL), and filtered through silica gel. The filtrate is concentrated to give a crude that is purified by column chromatography (silica gel, eluent: ethyl acetate:petroleum ether, 1:3, v/v) to afford 7-fluoro-3,4-dihydro-1H-quinoxalin-2-one as a brown solid (4.01 g, 72% yield).
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.85 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.52 g
Type
catalyst
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.